5-(piperidin-4-yloxy)-1H-indazole

Vue d'ensemble

Description

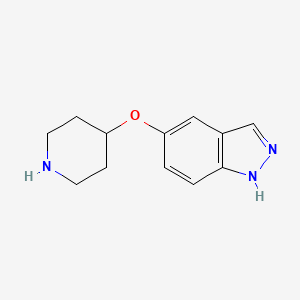

5-(piperidin-4-yloxy)-1H-indazole is a heterocyclic compound that features both a piperidine and an indazole moiety The piperidine ring is a six-membered ring containing one nitrogen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yloxy)-1H-indazole typically involves the reaction of a piperidine derivative with an indazole derivative. One common method involves the nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbon on the indazole ring, forming the desired compound. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(piperidin-4-yloxy)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenation of the indazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or indazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce fully hydrogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

5-(Piperidin-4-yloxy)-1H-indazole is primarily utilized in the synthesis of novel pharmaceutical agents. Its structural properties allow for the modification of existing drugs, enhancing their efficacy against various medical conditions, particularly neurological disorders.

Key Applications:

- Drug Design: The compound serves as a scaffold for developing new drug candidates aimed at treating mental health disorders and neurodegenerative diseases.

- Targeted Therapy: It has been investigated for its ability to selectively inhibit specific biological pathways involved in disease processes.

Neuropharmacology

The compound plays a crucial role in neuropharmacological research. It is used to study the mechanisms of action of neurotransmitters, which is vital for understanding brain function and developing treatments for psychiatric disorders.

Research Highlights:

- Glycogen Synthase Kinase-3 Inhibition: Studies have demonstrated that derivatives of this compound can inhibit glycogen synthase kinase-3 (GSK-3), a key player in mood disorders such as bipolar disorder . This inhibition has been linked to improved mood stabilization in preclinical models.

- Neuroprotective Effects: Some derivatives have shown promise in protecting neurons from degeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Chemical Biology

In chemical biology, this compound is employed as a tool to probe cellular pathways and interactions.

Applications:

- Cellular Pathway Exploration: Researchers utilize this compound to investigate complex biological systems, identifying potential drug targets and elucidating the mechanisms underlying various diseases.

- High-throughput Screening: It is used in drug screening assays to evaluate the pharmacological properties of new compounds, aiding in the rapid identification of promising drug candidates .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives in various applications:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Insights:

- Initial assessments suggest favorable absorption characteristics due to its lipophilic nature, which could enhance bioavailability.

Toxicological Considerations:

Mécanisme D'action

The mechanism of action of 5-(piperidin-4-yloxy)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(piperidin-4-yloxy)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.

5-(piperidin-4-yloxy)-1H-benzimidazole: Contains a benzimidazole ring instead of an indazole ring.

5-(piperidin-4-yloxy)-1H-quinoline: Features a quinoline ring in place of the indazole ring.

Uniqueness

5-(piperidin-4-yloxy)-1H-indazole is unique due to the combination of the piperidine and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

5-(Piperidin-4-yloxy)-1H-indazole is a compound that belongs to the indazole class of heterocyclic compounds, characterized by the presence of both a piperidine and an indazole moiety. This unique structure may confer various biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, supported by case studies and research findings.

1. Anticancer Activity

Research indicates that compounds with indazole structures exhibit significant anticancer properties. For instance, studies on similar indazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : In a study evaluating the effects of various indazole derivatives on human breast cancer cells, compounds similar to this compound showed promising results in inhibiting cell growth and enhancing apoptosis markers such as cleaved PARP and phosphorylated H2AX .

2. Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows potential. The compound has been tested for its inhibitory effects on various enzymes relevant to disease processes.

- Acetylcholinesterase Inhibition : Similar piperidine derivatives have been reported to exhibit strong acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

- Urease Inhibition : The compound's structural analogs have shown significant urease inhibitory activity, with IC50 values indicating strong potential as therapeutic agents against infections caused by urease-producing bacteria .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 2.14±0.003 | |

| Urease | 0.63±0.001 | |

| Cancer Cell Proliferation | 18 |

These results indicate that the compound possesses significant biological activity that could be harnessed for therapeutic applications.

The mechanisms through which this compound exerts its biological effects are still being elucidated but likely involve:

- Interaction with Protein Targets : Similar compounds have been shown to interact with specific protein targets involved in cancer progression and neurodegeneration.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Propriétés

IUPAC Name |

5-piperidin-4-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUWVIWJUQUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.